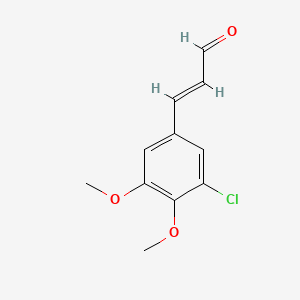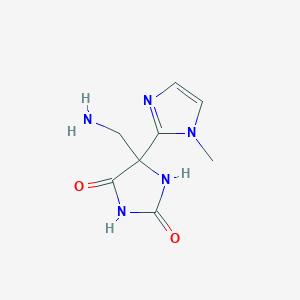
2-Amino-2-(4-isobutylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of phenylacetic acid, characterized by the presence of an amino group and a 2-methylpropyl substituent on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-isobutylbenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an amino group through reductive amination, using reagents such as ammonia or an amine and a reducing agent like sodium cyanoborohydride.
Introduction of Acetic Acid Moiety: The intermediate is then subjected to a Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the corresponding aminonitrile. This is followed by hydrolysis to yield the desired 2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid.
Industrial Production Methods
In industrial settings, the production of 2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Nitroso and nitro derivatives
Reduction: Amines and other reduced derivatives
Substitution: Nitrated, sulfonated, and halogenated products
科学研究应用
2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Phenylacetic Acid: Lacks the amino and 2-methylpropyl substituents, making it less versatile in certain applications.
2-Amino-2-phenylacetic Acid: Similar structure but without the 2-methylpropyl group, leading to different chemical and biological properties.
4-Isobutylphenylacetic Acid: Contains the 2-methylpropyl group but lacks the amino group, resulting in different reactivity and applications.
Uniqueness
2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid is unique due to the presence of both the amino group and the 2-methylpropyl substituent on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) |
InChI 键 |
MZMKXOUJCNUIEX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


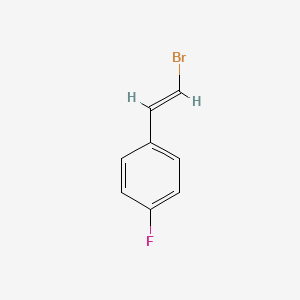
![2-[2-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13612668.png)
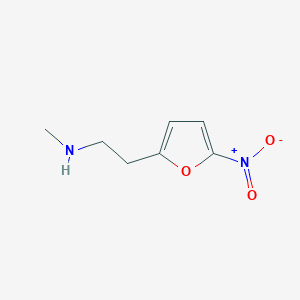
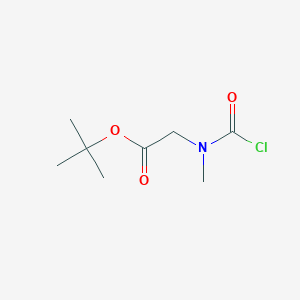
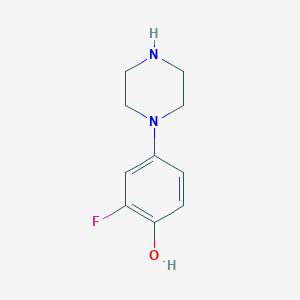
![2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B13612685.png)

